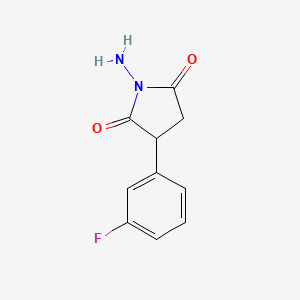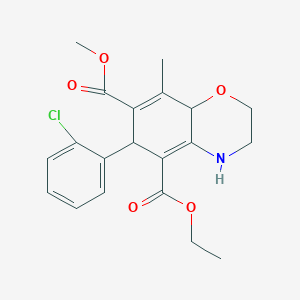
Amlo-DP-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Amlodipine can be synthesized through various methods, including the use of different spectrophotometric and high-performance liquid chromatography (HPLC) techniques. One common method involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine .
Industrial Production Methods: In industrial settings, amlodipine is often produced using a combination of chemical synthesis and purification techniques. The process typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Amlodipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving amlodipine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed: The major products formed from the reactions of amlodipine include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes like oxidation and hydrolysis .
Aplicaciones Científicas De Investigación
Amlodipine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, amlodipine is extensively researched for its effects on cardiovascular health, including its ability to lower blood pressure and reduce the risk of heart attacks and strokes .
Mecanismo De Acción
Amlodipine exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition leads to the relaxation of blood vessels, resulting in reduced peripheral vascular resistance and lower blood pressure. The molecular targets of amlodipine include voltage-sensitive calcium channels in the vascular smooth muscle .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to amlodipine include other calcium channel blockers like nifedipine, felodipine, and cilnidipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications .
Uniqueness: Amlodipine is unique among calcium channel blockers due to its long half-life and once-daily dosing regimen. This makes it particularly convenient for patients and enhances compliance with treatment .
Propiedades
Fórmula molecular |
C20H22ClNO5 |
|---|---|
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
5-O-ethyl 7-O-methyl 6-(2-chlorophenyl)-8-methyl-3,4,6,8a-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate |
InChI |
InChI=1S/C20H22ClNO5/c1-4-26-20(24)16-15(12-7-5-6-8-13(12)21)14(19(23)25-3)11(2)18-17(16)22-9-10-27-18/h5-8,15,18,22H,4,9-10H2,1-3H3 |
Clave InChI |
RCMFVPRNIDIAFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C(C(=C(C1C3=CC=CC=C3Cl)C(=O)OC)C)OCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(16alpha)-17-[(2-Furanylcarbonyl)oxy]-21-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione](/img/structure/B13406756.png)
![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
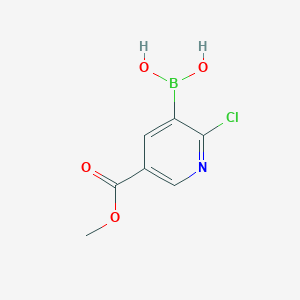

![[(1S,2S,3S,4S,7R,9S,10R,12R,15S)-4-acetyloxy-1,9,10,12-tetrahydroxy-15-[(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-3,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate](/img/structure/B13406790.png)

![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
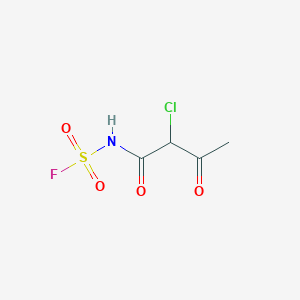
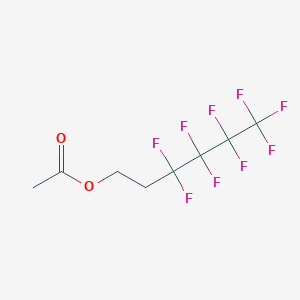

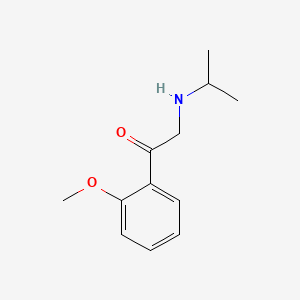
![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)

